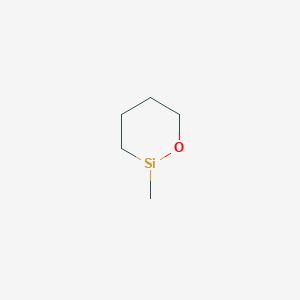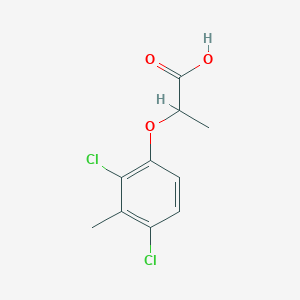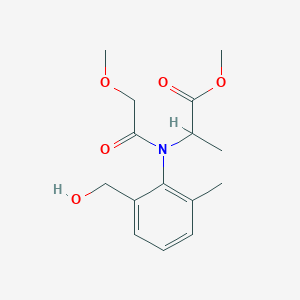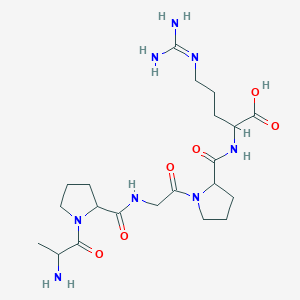
CID 12487658
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 12487658 is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a synthetic molecule that belongs to the class of compounds known as heterocyclic compounds. The compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Applications De Recherche Scientifique
Reduction Reagent
PMHS is commonly used as a reduction reagent in various chemical reactions . It’s an attractive substitute for more expensive or hazardous silanes or siloxanes .
Silicone Technology
PMHS plays a significant role in the technology of silicones . It’s used in the synthesis of various silicone-based materials, contributing to their unique properties.
Polymer Modification
PMHS is used in the modification of different polymers . By incorporating PMHS into polymer structures, it’s possible to enhance their properties and performance.
Ring Cleavage
In organic synthesis, PMHS has been demonstrated in applications including ring cleavage . This process is crucial in the synthesis of many organic compounds.
Cotton Industry
PMHS finds application in the cotton industry . While the exact nature of its use isn’t specified, it’s likely involved in processes to enhance the properties of cotton materials.
Microfluidic Chips
PMHS has been used as a functional material for microfluidic chips . These devices have a wide range of applications, from medical diagnostics to environmental monitoring.
Dehydroaromatization of Bio-Oils
Another interesting application of PMHS is in the dehydroaromatization of bio-oils . This process is part of the broader field of biofuel production, where PMHS likely contributes to improving the efficiency and yield of bio-oil conversion.
Organotin-Mediated Processes
PMHS is used as the stoichiometric reductant in catalytic organotin-mediated processes . These processes are important in the synthesis of various organic compounds.
Mécanisme D'action
Target of Action
It’s known that polymethylhydrosiloxane is used in various industries, including cosmetics, adhesives, and coatings . In these applications, it interacts with different materials and substances, acting as a texture enhancer, cross-linking agent, and protective barrier, respectively .
Mode of Action
In cosmetics, Polymethylhydrosiloxane forms a thin film on the skin, improving the spreadability and feel of the product . In adhesives, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a strong and stable adhesive bond . In coatings, it forms a protective barrier on the surface, preventing water penetration and protecting against environmental damage .
Biochemical Pathways
For instance, in the formation of adhesives, it may influence polymerization reactions .
Pharmacokinetics
It’s known that polymethylhydrosiloxane is practically insoluble in water but soluble in most common organic solvents . This solubility profile may influence its bioavailability in different environments.
Result of Action
The molecular and cellular effects of CID 12487658’s action depend on its application. In cosmetics, it enhances texture and spreadability . In adhesives, it improves strength and durability . In coatings, it provides water repellency and weather resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CID 12487658. For instance, its solubility in different solvents can affect its distribution and effectiveness in various applications .
Propriétés
InChI |
InChI=1S/C5H11OSi/c1-7-5-3-2-4-6-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXVOOPRILIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733323 |
Source


|
| Record name | 2-Methyl-1,2-oxasilinanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12487658 | |
CAS RN |
70761-33-0, 9004-73-3 |
Source


|
| Record name | 2-Methyl-1,2-oxasilinanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methylsilylene)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)



![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)



